1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(7-8-12-2)5-3-4-6-10/h11H,3-9H2,1-2H3 |
InChI Key |
GCBYWYOFGDXISI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCC1)CCOC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely employed method for synthesizing alkylated amines such as 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine. This method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.
- Dissolve the amine (e.g., N-methylmethanamine) in a suitable solvent such as methanol or dichloromethane.
- Add the aldehyde or ketone precursor bearing the 1-(2-methoxyethyl)cyclopentyl moiety.
- Introduce a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled temperature (0–20 °C).
- Stir the reaction mixture for 16–28 hours at ambient temperature to ensure complete conversion.
- Work-up involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by flash column chromatography.
This method yields the desired secondary amine with high selectivity and minimal side reactions. The reductive amination conditions can be fine-tuned to optimize yield and purity by adjusting solvent, temperature, and reagent stoichiometry.
Alkylation of Secondary Amines
Another common synthetic route involves the alkylation of cyclopentyl derivatives with 2-methoxyethyl halides followed by N-methylation.
- Start with cyclopentylamine or a protected derivative.
- React with 2-methoxyethyl bromide or chloride under basic conditions (e.g., potassium carbonate or sodium hydride) to introduce the 2-methoxyethyl substituent.
- Subsequent methylation of the amine nitrogen can be performed using methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction).
- Purification is achieved through standard chromatographic techniques.
This method allows for modular synthesis and flexibility in modifying the cyclopentyl substituent.
Mitsunobu Reaction for Functionalization
Functionalization of the primary alcohol precursor with 2-methoxyethyl groups can be achieved via the Mitsunobu reaction, which converts alcohols into ethers.
- The primary alcohol on the cyclopentyl ring is reacted with 2-methoxyethanol under Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
- This reaction proceeds under mild conditions and provides high regioselectivity.
- The resulting ether intermediate is then subjected to amination or reductive amination to install the N-methylmethanamine group.
This method is beneficial for introducing the 2-methoxyethyl group with control over stereochemistry.
Sulfonylation and Protection Strategies
For more complex synthetic routes, amine protection and sulfonylation are employed to stabilize intermediates or direct reactivity.
- Amines can be protected using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during multi-step synthesis.
- Sulfonyl chlorides can be used to introduce sulfonamide groups as protecting or activating groups.
- Deprotection is carried out under acidic or basic conditions to regenerate the free amine for further functionalization.
These strategies are particularly useful in library synthesis and medicinal chemistry optimization.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Aldehyde + N-methylmethanamine + NaBH3CN, MeOH, 20 °C, 16 h | High selectivity, mild conditions | Requires careful control of pH and stoichiometry |
| Alkylation | Cyclopentylamine + 2-methoxyethyl halide + base | Modular, straightforward | Possible over-alkylation |
| Mitsunobu Reaction | Alcohol + 2-methoxyethanol + DEAD + PPh3 | Regioselective ether formation | Use of toxic reagents, sensitive to moisture |
| Sulfonylation & Protection | Amine + Boc2O, Et3N; Sulfonyl chloride + base | Protects amines, enables complex synthesis | Additional steps, requires deprotection |
Research Findings and Optimization Insights
- Reductive amination conditions have been optimized for temperature (0–20 °C) and solvent choice (methanol, dichloromethane) to maximize yield and minimize side products.
- Use of molecular sieves during reductive amination improves reaction efficiency by removing water, shifting equilibrium towards product formation.
- Alkylation reactions benefit from the use of non-nucleophilic bases such as potassium carbonate to prevent side reactions.
- Protecting groups like Boc enhance the stability of intermediates during multi-step syntheses and allow selective functionalization of amine groups.
- Purification by flash column chromatography is standard, with solvent systems tailored to the polarity of the compound and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, resulting in the formation of new substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted cyclopentyl derivatives.
Scientific Research Applications
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Cyclic Substituents
1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
- Structure : Replaces the cyclopentyl group with a piperidine ring.
- This may enhance receptor binding affinity compared to the cyclopentyl analogue but reduce metabolic stability due to enzymatic oxidation of the piperidine ring .
1-(4-Chlorophenylcyclopentyl)methanamine
- Structure : Features a 4-chlorophenyl substituent instead of 2-methoxyethyl.
- Chlorine atoms can also improve target binding via hydrophobic interactions, as seen in antidepressants like maprotiline .
Analogues with Aromatic and Heterocyclic Modifications
1-(2-Chloro-5-Nitrophenyl)-N-methylmethanamine
- Structure : Contains a nitro group and chlorine on the phenyl ring.
- Impact: The electron-withdrawing nitro group increases reactivity and may improve binding to serotonin or norepinephrine transporters. However, nitro groups are associated with toxicity risks, limiting therapeutic utility .
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
- Structure : Incorporates a fluorophenyl-pyrazole heterocycle.
- Impact : Fluorine enhances metabolic stability and bioavailability. The pyrazole ring introduces planar rigidity, which may improve selectivity for kinase targets, as seen in antitubercular agents .
Pharmacologically Active Homologues
1-(4,5-Dichloroanthracen-yl)-N-methylmethanamine (Compound 5)
- Activity : Demonstrated 84% reduction in immobility time in the forced swimming test (FST) at 80 mg/kg, indicating potent antidepressant effects.
- Comparison : The dichloroanthracene core provides π-π stacking interactions with receptors, enhancing potency. However, the bulky tetracyclic structure may limit bioavailability compared to the simpler cyclopentyl analogue .
Benzoctamine and Maprotiline
- Activity : Clinically used antidepressants with tricyclic structures.
- Comparison : The target compound’s cyclopentyl-methoxyethyl structure avoids the cardiotoxic risks associated with tricyclic antidepressants, offering a safer profile with comparable rigidity for receptor engagement .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-(4-Chlorophenyl) Analogue | Piperidine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~230 | 215.7 | ~240 |
| logP | ~2.0 (estimated) | 3.5 | 1.8 |
| Water Solubility | Moderate (methoxy group) | Low | High (piperidine N) |
| Metabolic Stability | High (lack of labile groups) | Moderate (C-Cl bond cleavage) | Low (piperidine oxidation) |
Key Observations :
- The methoxyethyl group balances lipophilicity and solubility, avoiding extremes seen in chlorinated (high logP) or piperidine (low logP) analogues.
- The cyclopentyl core provides rigidity without the metabolic liabilities of aromatic or heterocyclic systems .
Biological Activity
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine, also known as a methoxymethyl cyclopentyl derivative, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
- Chemical Formula : C9H19NO
- Molecular Weight : 157.26 g/mol
- IUPAC Name : 1-(1-(methoxymethyl)cyclopentyl)-N-methylmethanamine
This compound features a cyclopentyl ring substituted with a methoxymethyl group and an N-methyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes associated with metabolic pathways. For example, enoyl-ACP reductase (FabI) inhibitors have shown antibacterial activity against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Modulation of Receptor Activity : Compounds in this class may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in conditions like depression or anxiety.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine:
- Antibacterial Efficacy : A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth in clinical isolates, suggesting that this compound could be developed into a novel antibacterial agent .
- Neuropharmacological Effects : Research into structurally related amines has indicated potential for modulation of neurotransmitter systems, which could lead to therapeutic applications in psychiatric disorders .
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield.
- Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Reference: Similar amide synthesis protocols involving dichloromethane and diisopropylethylamine for coupling reactions .
Basic: How to characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Employ a multi-technique approach:
NMR Spectroscopy :
- 1H NMR : Identify methoxyethyl protons (δ 3.3–3.5 ppm), cyclopentyl ring protons (δ 1.5–2.2 ppm), and N-methyl group (δ 2.2–2.4 ppm).
- 13C NMR : Confirm the methoxy group (δ 50–60 ppm) and cyclopentyl carbons.
IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) from the methoxyethyl group.
Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+).
Validation : Compare spectral data with structurally similar amines, such as N-methyl-cyclopentylmethanamine derivatives .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid :
- Storage : Keep in a cool, dry place away from oxidizing agents.
Reference : Safety protocols for analogous amines, such as N-(Cyclopropylmethyl)-2-methoxyethanamine .
Advanced: What strategies mitigate racemization during synthesis of chiral centers in this compound?
Methodological Answer:
To preserve stereochemistry:
Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce thermal racemization.
Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.
Chiral Resolution : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., (R)- or (S)-mandelic acid), as demonstrated in chiral phenylethylamine resolutions .
Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column.
Advanced: How to resolve contradictory solubility data reported in different studies?
Methodological Answer:
Standardize Conditions :
- Use USP-grade solvents (e.g., HPLC-grade water, ethanol) and controlled temperatures (e.g., 25°C ± 0.1°C).
Analytical Techniques :
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present).
Data Reconciliation : Compare results with structurally related compounds (e.g., cyclopentylmethanamine derivatives) to identify outliers .
Example : Discrepancies in water solubility may arise from pH variations; adjust to physiological pH (7.4) for consistency.
Advanced: How to analyze metabolic stability in vitro for this amine derivative?
Methodological Answer:
Liver Microsome Assay :
- Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in PBS (pH 7.4) containing NADPH.
- Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile.
Quantification : Use LC-MS/MS to measure parent compound depletion. Calculate half-life (t½) and intrinsic clearance (Clint).
Controls : Include positive controls (e.g., verapamil) for enzyme activity validation.
Reference : Toxicological profiling methods for naphthalene derivatives, including metabolic pathway identification .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or monoamine transporters).
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).
QSAR Modeling :
- Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors.
ADMET Prediction :
- Tools like SwissADME or ADMETlab estimate absorption, toxicity, and blood-brain barrier permeability.
Validation : Cross-check predictions with in vitro assays (e.g., receptor binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
